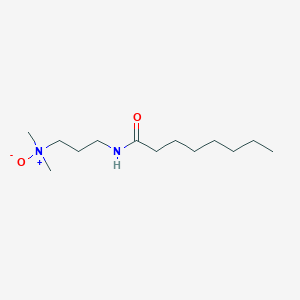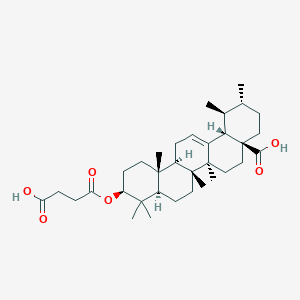
3-O-Succinyl-ursolic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-O-Succinyl-ursolic acid is a derivative of ursolic acid, a pentacyclic triterpenoid found in various plants. Ursolic acid is known for its wide range of biological activities, including anti-inflammatory, anticancer, and antioxidant properties . The modification of ursolic acid to form this compound aims to enhance its solubility and bioavailability, making it more effective for various applications.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-O-Succinyl-ursolic acid typically involves the esterification of ursolic acid at the C-3 position. One common method includes the reaction of ursolic acid with succinic anhydride in the presence of a catalyst such as pyridine or dimethylaminopyridine (DMAP) under mild conditions . The reaction is usually carried out in an organic solvent like dichloromethane or tetrahydrofuran (THF) at room temperature.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Green chemistry principles, such as using less toxic solvents and catalysts, are also being explored to make the process more sustainable .
化学反応の分析
Types of Reactions: 3-O-Succinyl-ursolic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different derivatives, which may have enhanced biological activities.
Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s properties.
Substitution: Various substituents can be introduced at different positions to create new derivatives with unique properties.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in solvents like THF or ethanol.
Substitution: Reagents like alkyl halides or acyl chlorides in the presence of bases like sodium hydride (NaH) or potassium carbonate (K₂CO₃).
Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with potentially different biological activities .
科学的研究の応用
Chemistry: Used as a starting material for synthesizing new derivatives with enhanced properties.
Biology: Studied for its effects on cellular processes, including apoptosis and cell cycle regulation.
Medicine: Investigated for its potential as an anticancer, anti-inflammatory, and antioxidant agent.
Industry: Explored for its use in developing new pharmaceuticals and nutraceuticals.
作用機序
The mechanism of action of 3-O-Succinyl-ursolic acid involves its interaction with various molecular targets and pathways:
Molecular Targets: It targets proteins and enzymes involved in inflammation, cancer cell proliferation, and oxidative stress.
Pathways Involved: It modulates signaling pathways such as NF-κB, PI3K/Akt, and MAPK, leading to the inhibition of inflammation and cancer cell growth.
類似化合物との比較
Ursolic Acid: The parent compound with similar biological activities but lower solubility and bioavailability.
Oleanolic Acid: Another pentacyclic triterpenoid with comparable properties but different structural features.
Betulinic Acid: Known for its anticancer and anti-inflammatory activities, similar to ursolic acid derivatives.
Uniqueness: 3-O-Succinyl-ursolic acid stands out due to its enhanced solubility and bioavailability, making it more effective for various applications compared to its parent compound and other similar triterpenoids .
特性
分子式 |
C34H52O6 |
|---|---|
分子量 |
556.8 g/mol |
IUPAC名 |
(1S,2R,4aS,6aR,6aS,6bR,8aR,10S,12aR,14bS)-10-(3-carboxypropanoyloxy)-1,2,6a,6b,9,9,12a-heptamethyl-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydro-1H-picene-4a-carboxylic acid |
InChI |
InChI=1S/C34H52O6/c1-20-12-17-34(29(38)39)19-18-32(6)22(28(34)21(20)2)8-9-24-31(5)15-14-25(40-27(37)11-10-26(35)36)30(3,4)23(31)13-16-33(24,32)7/h8,20-21,23-25,28H,9-19H2,1-7H3,(H,35,36)(H,38,39)/t20-,21+,23+,24-,25+,28+,31+,32-,33-,34+/m1/s1 |
InChIキー |
CLXXRDCPKAFZFM-NLNDANQGSA-N |
異性体SMILES |
C[C@@H]1CC[C@@]2(CC[C@@]3(C(=CC[C@H]4[C@]3(CC[C@@H]5[C@@]4(CC[C@@H](C5(C)C)OC(=O)CCC(=O)O)C)C)[C@@H]2[C@H]1C)C)C(=O)O |
正規SMILES |
CC1CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)C)OC(=O)CCC(=O)O)C)C)C2C1C)C)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


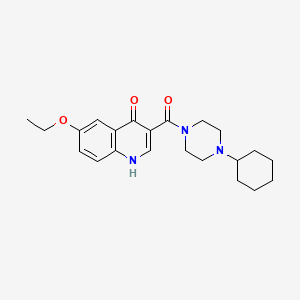
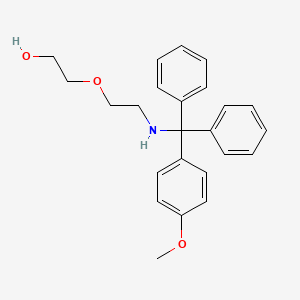

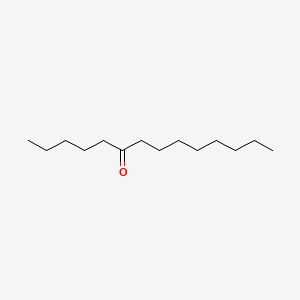
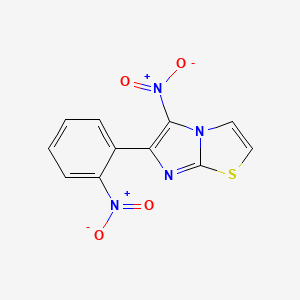
![[3-methoxy-2-(9-methyldecyl)-5-(4-methylpentyl)phenyl] 15-(4-methoxyphenyl)pentadecanoate](/img/structure/B13802020.png)
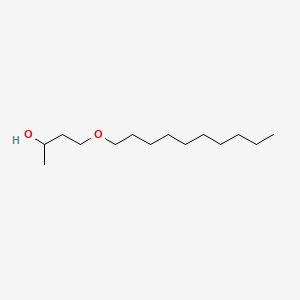

![[2-(3-iodo-1-benzofuran-2-yl)phenyl] acetate](/img/structure/B13802030.png)

![2-Naphthalenesulfonic acid, 8-[[4-(acetylamino)phenyl]azo]-5-amino-, monosodium salt](/img/structure/B13802038.png)
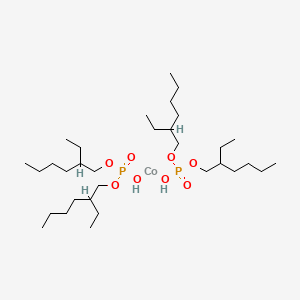
![N-Cyclopropyl-2-(2,5,6-trimethyl-thieno[2,3-d]pyrimidin-4-ylsulfanyl)-acetamide](/img/structure/B13802041.png)
